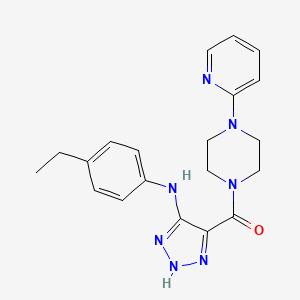
(5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H23N7O and its molecular weight is 377.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activities of Triazole Derivatives
Triazole derivatives, including those with structural components similar to the compound , have been synthesized and evaluated for their antimicrobial activities. The synthesis of these compounds involves reactions of various ester ethoxycarbonylhydrazones with primary amines, leading to compounds with significant antimicrobial properties against test microorganisms. This area of research highlights the potential of triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2010).
Antagonists of NPBWR1 (GPR7)
Compounds with structural features akin to the query compound have been identified as potent antagonists of the G protein-coupled receptor NPBWR1 (GPR7). This research involved the synthesis and evaluation of small molecule antagonists, leading to the discovery of compounds with subnanomolar potencies. Such findings are crucial in the development of new therapeutic agents targeting GPR7-related conditions (Romero et al., 2012).
Anticonvulsant Agents
Research into triazine derivatives, which share some structural similarities with the query compound, has identified potential anticonvulsant agents. These compounds have been evaluated using the maximal electroshock (MES) test, with some showing significant protective indices compared to reference drugs. Such studies contribute to the understanding of the mechanisms underlying anticonvulsant activity and the development of new anticonvulsant drugs (Malik & Khan, 2014).
Insecticides Based on Serotonergic Ligands
The exploration of compounds based on serotonergic ligands, like PAPP, for their insecticidal activities has led to the synthesis of derivatives with promising biological activities against pests. This line of research demonstrates the potential of utilizing serotonergic mechanisms to develop novel insecticides with unique modes of action (Cai et al., 2010).
作用機序
The compound also contains an ethylphenyl group and a pyridinyl group. The ethylphenyl group is a common structural motif in many drugs and can contribute to the lipophilicity of the compound, which can affect its pharmacokinetic properties. The pyridinyl group is a bioisostere of the phenyl group and can participate in π-π stacking interactions with biological targets .
特性
IUPAC Name |
[5-(4-ethylanilino)-2H-triazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O/c1-2-15-6-8-16(9-7-15)22-19-18(23-25-24-19)20(28)27-13-11-26(12-14-27)17-5-3-4-10-21-17/h3-10H,2,11-14H2,1H3,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWZJNIYXQZPMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2702696.png)
![[1-(4-Biphenylylmethyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B2702698.png)


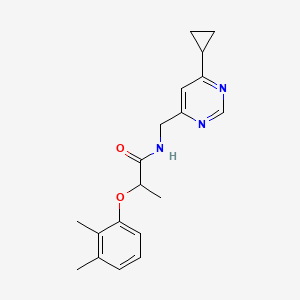



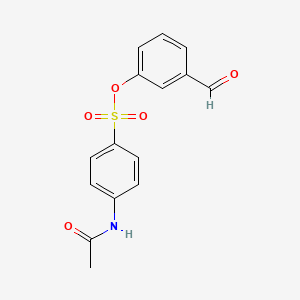
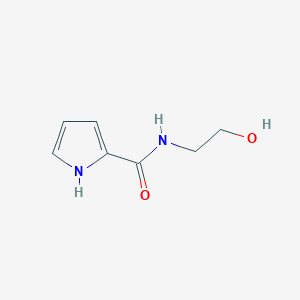
![2-[(4-butoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2702714.png)
amino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate](/img/structure/B2702715.png)
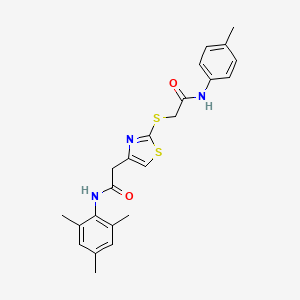
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2702718.png)